molecular formula C9H7F3N2O3 B13984073 2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide CAS No. 32368-22-2

2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide

Cat. No.: B13984073
CAS No.: 32368-22-2
M. Wt: 248.16 g/mol
InChI Key: DDIJAQYOTAEQLV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C9H8F3N2O3 It is characterized by the presence of trifluoromethyl and nitrophenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoroacetylated product, which is then methylated using methyl iodide under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2,2,2-Trifluoro-N-methyl-N-(3-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Trifluoroacetic acid and 3-nitroaniline.

Scientific Research Applications

2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and nitrophenyl groups can modulate the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-methylacetamide: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.

    N-(3-Nitrophenyl)acetamide: Lacks the trifluoromethyl group, affecting its overall stability and reactivity.

    2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: Contains an additional trifluoroacetyl group, leading to different chemical behavior.

Uniqueness

2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide is unique due to the combination of trifluoromethyl and nitrophenyl groups, which impart distinct chemical properties such as increased stability, reactivity, and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

32368-22-2

Molecular Formula

C9H7F3N2O3

Molecular Weight

248.16 g/mol

IUPAC Name

2,2,2-trifluoro-N-methyl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C9H7F3N2O3/c1-13(8(15)9(10,11)12)6-3-2-4-7(5-6)14(16)17/h2-5H,1H3

InChI Key

DDIJAQYOTAEQLV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C(F)(F)F

Origin of Product

United States

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